Debio 0932

説明

デビオ 0932は、がん細胞で異常発現している分子シャペロンである熱ショックタンパク質 90 (Hsp90) の第 2 世代経口阻害剤です。 この化合物は、Hsp90 に対する強い結合親和性と高い経口バイオアベイラビリティにより、さまざまな種類のがんに対して有望な抗がん活性を示しています .

準備方法

デビオ 0932 の合成経路と反応条件には、化合物をジメチルスルホキシド (DMSO) に溶解し、DMEM 培地で希釈することが含まれます。 次に、細胞を 48 時間、広い濃度範囲 (100 ~ 1.56 µM) でデビオ 0932 に暴露します . デビオ 0932 の工業的製造方法は、入手可能な文献には明示的に記載されていません。

化学反応の分析

デビオ 0932 は、以下を含むいくつかの種類の化学反応を起こします。

酸化: デビオ 0932 はヒト Hsp90 の ATPase 活性を阻害し、アポトーシス経路を誘導することで細胞増殖を抑制します.

還元: この化合物は、がん細胞における抗アポトーシスタンパク質 Bcl-2 の下方制御と、アポトーシスタンパク質 Bax の上方制御、および Casp-9 の切断を促進します.

置換: デビオ 0932 は、推定結合自由エネルギー -7.24 kcal/mol で、Hsp90 の ATP 結合ポケットに選択的に結合します.

これらの反応で使用される一般的な試薬と条件には、ジメチルスルホキシド (DMSO) と DMEM 培地が含まれます。 これらの反応から生成される主な生成物は、Bax や切断された Casp-9 などのアポトーシスタンパク質です .

科学研究への応用

デビオ 0932 は、特に化学、生物学、医学、産業の分野で、幅広い科学研究への応用があります。

科学的研究の応用

Debio 0932 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: This compound is used to study the inhibition of Hsp90, a key chaperone in cancer cells.

Biology: The compound is used to investigate the molecular mechanisms of apoptosis in cancer cells.

Medicine: This compound has shown promising anticancer activity against various cancer types, including breast cancer and prostate cancer

Industry: The compound is used in the development of new cancer therapies and combination treatments.

作用機序

デビオ 0932 は、Hsp90 の ATPase 活性を阻害することで作用し、がん細胞の生存に不可欠なクライアントタンパク質の分解につながります . 関与する分子標的と経路には、抗アポトーシスタンパク質 Bcl-2 の下方制御、アポトーシスタンパク質 Bax の上方制御、および Casp-9 の切断が含まれます .

類似の化合物との比較

デビオ 0932 は、Hsp90 に対する強い結合親和性と高い経口バイオアベイラビリティにより、他の Hsp90 阻害剤とは異なります . 類似の化合物には以下が含まれます。

ガネテスピブ: 異なる結合親和性とバイオアベイラビリティプロファイルを持つ別の Hsp90 阻害剤。

17-AAG (17-アリルアミノ-17-デメトキシゲルダーナマイシン): 異なる作用機序と毒性プロファイルを持つ、以前の世代の Hsp90 阻害剤。

デビオ 0932 は、腫瘍の保持時間が長く、血脳関門を通過し、単独療法でも他の薬剤との併用療法でも有望な抗腫瘍活性を示すため、際立っています .

類似化合物との比較

Debio 0932 is unique compared to other Hsp90 inhibitors due to its strong binding affinity for Hsp90 and high oral bioavailability . Similar compounds include:

Ganetespib: Another Hsp90 inhibitor with a different binding affinity and bioavailability profile.

17-AAG (17-allylamino-17-demethoxygeldanamycin): An earlier generation Hsp90 inhibitor with a different mechanism of action and toxicity profile.

This compound stands out due to its extended tumor retention, blood-brain-barrier penetration, and promising anti-tumor activity both as monotherapy and in combination with other drugs .

生物活性

Debio 0932, also known as CUDC-305, is a second-generation oral inhibitor of heat shock protein 90 (Hsp90). Hsp90 is a molecular chaperone that plays a pivotal role in the proper folding and stabilization of numerous client proteins, many of which are involved in cancer progression. The inhibition of Hsp90 has emerged as a promising therapeutic strategy in oncology due to its ability to destabilize multiple oncogenic signaling pathways. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential applications beyond oncology.

This compound exerts its effects primarily through the inhibition of Hsp90, leading to the degradation of client proteins that are crucial for tumor growth and survival. The compound has demonstrated a strong binding affinity for the ATP-binding pocket of Hsp90, with an estimated free energy of binding of -7.24 kcal/mol . This binding disrupts the chaperone function of Hsp90, resulting in the following:

- Decreased stability of oncogenic proteins.

- Induction of apoptosis in cancer cells by modulating apoptotic pathways.

- Inhibition of cell migration and invasion, which are critical for metastasis.

Table 1: Biological Activity Summary of this compound

| Activity | Description |

|---|---|

| Target | Heat Shock Protein 90 (Hsp90) |

| Binding Affinity | Estimated free energy: -7.24 kcal/mol |

| Apoptosis Induction | Upregulation of pro-apoptotic proteins (Bax) and downregulation of Bcl-2 |

| Cytotoxicity | Effective against MCF-7 and MDA-MB-231 breast cancer cell lines |

| Anti-invasive Potential | Reduced migration in endothelial cells (HUVEC) |

Anticancer Efficacy

This compound has shown promising anticancer activity across various models:

- Breast Cancer Models : In studies involving MCF-7 and MDA-MB-231 cell lines, this compound demonstrated significant cytotoxic effects in a dose-dependent manner. The compound induced apoptosis as evidenced by increased Bax expression and decreased Bcl-2 levels, alongside the cleavage of Caspase-9 .

- Brain Metastases : A study highlighted this compound's ability to penetrate the blood-brain barrier (BBB) effectively, showing therapeutic concentrations in brain tissue. It was shown to reduce the viability of brain metastases from lung and breast cancer models in ex vivo assays .

- Psoriasis Treatment : Interestingly, this compound was also evaluated for its potential in treating psoriasis. In a preclinical model using human psoriasis xenografts, this compound significantly alleviated symptoms and reduced epidermal thickness after three weeks of treatment .

Table 2: Summary of Preclinical Findings

| Study Focus | Findings |

|---|---|

| Breast Cancer (MCF-7) | Induced apoptosis; altered expression of apoptotic markers |

| Brain Metastases | Effective at therapeutic concentrations; reduced tumor viability |

| Psoriasis Model | Significant clinical improvement; reduced epidermal thickness |

Clinical Trials

This compound is currently undergoing various phases of clinical trials targeting different cancers:

- Phase I Trials : Investigating its safety and efficacy in combination with everolimus for renal cell carcinoma (RCC) . Early reports indicate that this compound is well-tolerated with promising signs of efficacy.

Case Study: Combination Therapy with Everolimus

In a recent trial combining this compound with everolimus, patients previously treated with VEGF inhibitors were enrolled. The goal was to assess whether this combination could enhance therapeutic outcomes for advanced RCC patients. Initial results suggest improved tolerability and potential efficacy compared to historical controls .

特性

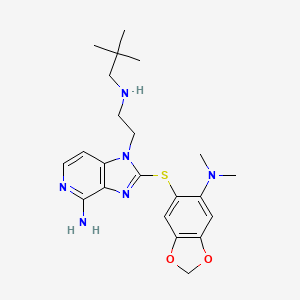

IUPAC Name |

2-[[6-(dimethylamino)-1,3-benzodioxol-5-yl]sulfanyl]-1-[2-(2,2-dimethylpropylamino)ethyl]imidazo[4,5-c]pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O2S/c1-22(2,3)12-24-8-9-28-14-6-7-25-20(23)19(14)26-21(28)31-18-11-17-16(29-13-30-17)10-15(18)27(4)5/h6-7,10-11,24H,8-9,12-13H2,1-5H3,(H2,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVJIQAYFTOPTKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNCCN1C2=C(C(=NC=C2)N)N=C1SC3=CC4=C(C=C3N(C)C)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657665 | |

| Record name | 2-{[6-(Dimethylamino)-2H-1,3-benzodioxol-5-yl]sulfanyl}-1-{2-[(2,2-dimethylpropyl)amino]ethyl}-1H-imidazo[4,5-c]pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1061318-81-7 | |

| Record name | CUDC-305 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1061318817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[6-(Dimethylamino)-2H-1,3-benzodioxol-5-yl]sulfanyl}-1-{2-[(2,2-dimethylpropyl)amino]ethyl}-1H-imidazo[4,5-c]pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CUDC-305 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0V278OKN9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。